Butyl tert-butylcarbamate

Hydrophobicity Phase Partitioning Chromatographic Retention

Butyl tert-butylcarbamate (CAS 22815-64-1) is an alkyl carbamate derivative of carbamic acid with molecular formula C₉H₁₉NO₂ and molecular weight 173.25 g/mol. This compound features a tert-butyloxycarbonyl (Boc) group attached to a butyl moiety via a carbamate linkage, rendering it a specialized protecting group for amines in organic synthesis.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 22815-64-1
Cat. No. B8792778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl tert-butylcarbamate
CAS22815-64-1
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC(C)(C)C
InChIInChI=1S/C9H19NO2/c1-5-6-7-12-8(11)10-9(2,3)4/h5-7H2,1-4H3,(H,10,11)
InChIKeyLQELBWUBHZPYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl tert-butylcarbamate (CAS 22815-64-1) Procurement-Relevant Identity and Core Properties


Butyl tert-butylcarbamate (CAS 22815-64-1) is an alkyl carbamate derivative of carbamic acid with molecular formula C₉H₁₉NO₂ and molecular weight 173.25 g/mol [1]. This compound features a tert-butyloxycarbonyl (Boc) group attached to a butyl moiety via a carbamate linkage, rendering it a specialized protecting group for amines in organic synthesis [2]. Its physicochemical profile includes a density of 0.914 g/cm³, boiling point of 217.8°C at 760 mmHg, flash point of 85.5°C, and a calculated LogP of 2.70, indicating moderate hydrophobicity and preferential solubility in organic solvents such as dichloromethane and ethyl acetate over aqueous media [3].

Why Generic tert-Butylcarbamate Analogs Cannot Substitute Butyl tert-butylcarbamate in Specialized Applications


While the tert-butylcarbamate (Boc) class shares core stability and deprotection chemistry, structural variation in the alkyl substituent introduces quantifiable differences in hydrophobicity, steric profile, and synthetic utility that preclude simple substitution . The butyl group in Butyl tert-butylcarbamate imparts a calculated LogP of 2.70, compared to approximately 0.9 for unsubstituted tert-butyl carbamate, translating to over 60-fold greater theoretical partition into organic phases and significantly altered chromatographic behavior [1]. This hydrophobicity differential fundamentally changes the compound's suitability in multi-step syntheses, phase-transfer reactions, and purification workflows. Moreover, Butyl tert-butylcarbamate serves as a direct synthetic precursor to specific pharmaceutical intermediates, including the antiepileptic agent lacosamide, a route not accessible using alternative N-unsubstituted Boc compounds . Procurement of a generic Boc analog without the butyl appendage therefore introduces either synthetic inefficiency requiring additional alkylation steps or complete incompatibility with established regulatory and process chemistry pathways.

Quantitative Differentiation Evidence: Butyl tert-butylcarbamate vs. Closest Analogs


LogP Differential: Butyl tert-butylcarbamate vs. Unsubstituted tert-Butyl Carbamate

Butyl tert-butylcarbamate exhibits a calculated LogP of 2.70, representing substantially higher hydrophobicity compared to unsubstituted tert-butyl carbamate, which has a predicted LogP of approximately 0.9 based on structural fragment analysis [1][2]. This 1.8 LogP unit difference corresponds to a theoretical 63-fold greater partition coefficient favoring organic solvent phases, directly impacting solubility profiles, extraction efficiency, and reversed-phase chromatographic retention behavior [2].

Hydrophobicity Phase Partitioning Chromatographic Retention

Boiling Point Differential: Butyl tert-butylcarbamate vs. tert-Butyl tert-butylcarbamate

Butyl tert-butylcarbamate (CAS 22815-64-1) has a reported boiling point of 217.8°C at 760 mmHg and a reduced-pressure boiling point of 110–111°C at 20 mbar [1]. In contrast, its positional isomer tert-butyl tert-butylcarbamate (CAS 71872-03-2) has a significantly lower boiling point of approximately 150°C at atmospheric pressure . This 67.8°C difference at ambient pressure reflects distinct intermolecular interactions arising from the different alkyl substitution pattern, despite identical molecular formula (C₉H₁₉NO₂) and molecular weight (173.25 g/mol) [2].

Thermal Stability Distillation Purification Process Chemistry

Patented Synthetic Yield: Optimized Butyl tert-butylcarbamate Production Method

A patented synthetic route using isobutene alkylation of butyl carbamate with LEWASORB AC-10 catalyst achieved 93% theoretical yield of Butyl tert-butylcarbamate under optimized conditions (70°C, 4-hour reaction time, autoclave) . An alternative method employing LEVATIT SPC-118 catalyst with mixed isobutene/n-butene/butane feedstock produced 86% theoretical yield under comparable conditions . Both methods proceeded without detectable diisobutene byproduct formation, representing a quantifiable benchmark for evaluating procurement-grade material against established industrial manufacturing standards [1].

Synthetic Efficiency Process Optimization Industrial Manufacturing

Pharmaceutical Intermediate Specificity: Butyl tert-butylcarbamate in Lacosamide Synthesis

Butyl tert-butylcarbamate is specifically cited as a synthetic intermediate in the production of lacosamide, an antiepileptic drug used for partial-onset seizures . The butyl moiety in this compound provides the requisite carbon framework that ultimately becomes incorporated into the final pharmaceutical molecule [1]. Alternative tert-butylcarbamate analogs lacking the butyl group (e.g., Boc-NH₂) cannot serve as direct replacements in this validated synthetic pathway without requiring additional alkylation steps that would alter the registered manufacturing process and potentially affect regulatory compliance .

Pharmaceutical Intermediates Antiepileptic Drugs Regulated Synthesis

Spectroscopic Fingerprint: Unique ¹H NMR and MS Signatures for Identity Verification

Butyl tert-butylcarbamate exhibits a distinctive spectroscopic fingerprint with diagnostic ¹H NMR signals for the tert-butyl protons at δ ~1.43 ppm and ¹³C NMR carbonyl resonance at δ ~155 ppm . These spectral features are complemented by a GC-MS profile with exact mass of 173.141579 g/mol [1]. The combination of NMR and MS signatures provides unambiguous compound identification and purity assessment capability, distinguishing this compound from structurally similar tert-butylcarbamate analogs including its positional isomer tert-butyl tert-butylcarbamate (CAS 71872-03-2) which shares the identical molecular formula and mass but produces distinct NMR splitting patterns [1][2].

Analytical Chemistry Quality Control Spectral Identification

Definitive Application Scenarios Where Butyl tert-butylcarbamate (CAS 22815-64-1) Is the Scientifically Validated Choice


Multi-Step Organic Synthesis Requiring Hydrophobic Boc-Protected Amine Intermediates

Butyl tert-butylcarbamate is specifically indicated for multi-step synthetic sequences where the protected amine intermediate must partition preferentially into organic solvent phases during extraction and purification [1]. With a calculated LogP of 2.70—representing a 1.8 LogP unit increase and approximately 63-fold greater organic/aqueous partition ratio compared to unsubstituted tert-butyl carbamate—this compound ensures minimal aqueous-phase loss and simplified workup procedures in lipophilic reaction environments [2]. Its boiling point of 217.8°C at atmospheric pressure further permits solvent removal under reduced pressure without product volatilization, a critical consideration in process-scale synthesis where thermal stability during concentration steps directly impacts yield .

Pharmaceutical Intermediate Manufacturing for Lacosamide and Related Antiepileptic Agents

In regulated pharmaceutical manufacturing environments, Butyl tert-butylcarbamate serves as a specified intermediate in the validated synthetic route to lacosamide, an FDA-approved antiepileptic drug [1]. The butyl moiety of this compound is structurally integral to the final active pharmaceutical ingredient architecture, and substitution with alternative Boc-protected amines would introduce deviation from established manufacturing protocols, potentially triggering regulatory revalidation requirements [2]. Procurement of this specific CAS-registered compound is therefore mandatory for maintaining current good manufacturing practice (cGMP) compliance and batch-to-batch consistency in pharmaceutical intermediate supply chains [1].

Process Development and Scale-Up Using Industrially Optimized Synthetic Protocols

For process chemistry teams developing scalable manufacturing routes, Butyl tert-butylcarbamate is supported by published, patented synthetic methodology achieving 93% theoretical yield using isobutene alkylation of butyl carbamate with LEWASORB AC-10 catalysis at 70°C [1]. This validated protocol provides a quantifiable benchmark for yield optimization, impurity control (no detectable diisobutene byproduct), and process robustness assessment. Alternative synthetic approaches to structurally similar carbamates may not benefit from equivalent documented process optimization, rendering Butyl tert-butylcarbamate the lower-risk selection for pilot-plant and commercial-scale manufacturing campaigns where reproducible, high-yielding procedures are essential for cost control and timeline adherence [2].

Quality Control and Analytical Method Development Requiring Authenticated Reference Standards

Quality control laboratories developing HPLC, GC-MS, or NMR methods for carbamate intermediate analysis benefit from the availability of authenticated reference spectral data for Butyl tert-butylcarbamate, including ¹H NMR (tert-butyl protons δ ~1.43 ppm), ¹³C NMR (carbonyl δ ~155 ppm), and exact mass (173.141579 g/mol) [1][2]. These spectroscopic fingerprints, curated in the SpectraBase and Wiley KnowItAll reference libraries, provide unambiguous identification criteria for distinguishing this compound from its positional isomer tert-butyl tert-butylcarbamate (CAS 71872-03-2) and other structurally related contaminants . Procurement of material conforming to these established spectral benchmarks enables robust identity testing, purity determination, and method validation without requiring in-house reference standard synthesis or characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl tert-butylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.